molecular formula C16H15BrN2OS B1225473 N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide

N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide

Cat. No. B1225473
M. Wt: 363.3 g/mol
InChI Key: FYSIDAKRJLWCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide is a member of thioureas.

Scientific Research Applications

Herbicidal Applications

Isolation, Structural Identification, and Herbicidal Activity of N-Phenylpropanamide : N-phenylpropanamide isolated from Streptomyces sp. KA1-3 demonstrated significant herbicidal activity. When tested against weeds like Cassia occidentalis L. and Cyperus rotundus L., the compound inhibited seed germination by 80%, showcasing its potential as a bioherbicide (Priyadharsini, Dhanasekaran & Kanimozhi, 2013).

Synthetic Chemistry and Material Science

Chemoselective Reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide : The compound with three nucleophilic centres showed chemoselective reactions with dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. This finding suggests its utility in the synthesis of specific organic compounds (Hajji et al., 2002).

Antimicrobial and Antifungal Research

Synthesis, Characterization, Thermal and Antimicrobial Studies of N-Substituted Sulfanilamide Derivatives : A study involving sulfanilamide derivatives, which share structural similarities with the compound of interest, revealed no significant antibacterial activity upon the introduction of a benzene ring to the CO–NH group or SO2–NH moiety. None of the compounds exhibited antifungal activity, indicating specific structural requirements for antimicrobial efficacy (Lahtinen et al., 2014).

Pharmacological Activity Studies

Antikinetoplastid Antimitotic Activity and Metabolic Stability of Dinitroaniline Sulfonamides and Benzamides : This study investigated the antimitotic activity against kinetoplastid parasites, offering insights into the structural requirements for antiparasitic activity. Although not directly related to the specific compound, it provides context for researching similar compounds (George et al., 2006).

properties

Product Name

N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide

Molecular Formula

C16H15BrN2OS

Molecular Weight

363.3 g/mol

IUPAC Name

N-[(3-bromophenyl)carbamothioyl]-3-phenylpropanamide

InChI

InChI=1S/C16H15BrN2OS/c17-13-7-4-8-14(11-13)18-16(21)19-15(20)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,18,19,20,21)

InChI Key

FYSIDAKRJLWCQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(=S)NC2=CC(=CC=C2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.